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Abstract
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme

(TACE), is a critical cell-surface sheddase involved in the proteolytic release of the extracellular

domains of numerous membrane-bound proteins.[1][2] Its substrates include key signaling

molecules such as Tumor Necrosis Factor-α (TNF-α), ligands for the Epidermal Growth Factor

Receptor (EGFR), and the Interleukin-6 Receptor (IL-6R).[3][4] Dysregulation of ADAM17

activity is implicated in a variety of pathological conditions, including inflammation, autoimmune

diseases, and cancer.[1][4] Therefore, the accurate measurement of its enzymatic activity is

essential for understanding its biological roles and for the development of targeted

therapeutics. This document provides a detailed protocol for a fluorogenic assay to determine

ADAM17 activity in cell lysates.

Signaling Pathways Involving ADAM17
ADAM17 acts as a molecular switch, controlling multiple signaling pathways by cleaving and

releasing the ectodomains of its substrates.[1][3] For instance, it cleaves membrane-bound

pro-TNF-α to its soluble, active form, which then mediates inflammatory responses.[4][5]

ADAM17 also sheds EGFR ligands like Amphiregulin (AREG) and Transforming Growth Factor-

α (TGF-α), leading to the activation of EGFR-mediated intracellular signaling, including the

PI3K/AKT and Ras/MAPK pathways, which are crucial for cell proliferation and survival.[1][4]
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Furthermore, by cleaving the IL-6 receptor (IL-6R), ADAM17 enables IL-6 trans-signaling, a

pro-inflammatory process.[3]
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Figure 1. Key signaling pathways initiated by ADAM17-mediated substrate cleavage.

Assay Principle
The activity of ADAM17 is measured using a sensitive fluorogenic assay. The assay utilizes a

specific peptide substrate that is internally quenched. This substrate contains a fluorophore and

a quencher in close proximity, which prevents fluorescence. In the presence of active ADAM17,

the enzyme cleaves the peptide, separating the fluorophore from the quencher. This separation

results in a measurable increase in fluorescence intensity that is directly proportional to the

enzyme's activity. The signal is typically read using a fluorescence plate reader.[6][7]

Experimental Workflow
The overall process involves preparing cell lysates, quantifying total protein for normalization,

performing the enzymatic reaction with a fluorogenic substrate, and measuring the resulting

fluorescence to determine enzyme activity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6895846/
https://www.benchchem.com/product/b571539?utm_src=pdf-body-img
https://bpsbioscience.com/pub/media/wysiwyg/Proteases/78000.pdf
https://bpsbioscience.com/adam17-fluorogenic-assay-kit-78000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Enzymatic Assay

Data Acquisition & Analysis

1. Cell Culture
(& Optional Stimulation)

2. Cell Harvest & Wash
(Cold PBS)

3. Cell Lysis
(on ice)

4. Clarify Lysate
(Centrifugation)

5. Protein Quantification
(e.g., BCA Assay)

6. Prepare Reaction Mix
(Buffer, Lysate, Substrate)

7. Incubate
(e.g., 37°C)

8. Measure Fluorescence
(Plate Reader)

9. Data Analysis
(Normalize to Protein Conc.)

Click to download full resolution via product page

Figure 2. General experimental workflow for the ADAM17 activity assay.

Experimental Protocol
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Materials and Reagents
Cells: Adherent or suspension cells of interest.

Phosphate-Buffered Saline (PBS): Cold, sterile.

Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer). A recommended buffer

consists of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100.[8][9] It is critical to add

a protease inhibitor cocktail fresh before use to prevent non-specific protein degradation.[9]

[10]

Protein Assay Reagent: BCA or Bradford assay kit.

ADAM17 Fluorogenic Substrate: e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂ or other commercially

available substrates.[11] Store as a stock solution (e.g., 2 mM in DMSO) at -20°C or -80°C.

[12]

Assay Buffer: 25 mM Tris (pH 8.0-9.0), 2.5 µM ZnCl₂, 0.005% Brij-35.[11][12] Note: High salt

concentrations can inhibit ADAM17 activity.[11]

Positive Control: Recombinant Human ADAM17/TACE.

Inhibitor Control: A broad-spectrum metalloproteinase inhibitor (e.g., Marimastat) or a more

specific ADAM17 inhibitor.

Equipment:

96-well black, flat-bottom microplates.[6]

Fluorescence microplate reader capable of excitation/emission wavelengths appropriate

for the chosen substrate (e.g., Ex/Em = 320/405 nm, 358/455 nm, or 485/530 nm).[6][7]

[11]

Refrigerated centrifuge.

Standard cell culture equipment.

Procedure

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.thermofisher.com/sg/en/home/life-science/protein-biology/protein-purification-isolation/cell-lysis-fractionation/cell-lysis-total-protein-extraction.html
https://www.ptglab.com/support/western-blot-protocol/choosing-the-right-lysis-buffer/
https://www.ptglab.com/support/western-blot-protocol/choosing-the-right-lysis-buffer/
https://www.sigmaaldrich.com/GB/en/products/protein-biology/protein-sample-prep/whole-cell-lysis-reagents-and-enhancers
https://resources.rndsystems.com/pdfs/datasheets/930-adb.pdf
http://www.biozyme-inc.com/BioZymeWP/adam17-substrate
https://resources.rndsystems.com/pdfs/datasheets/930-adb.pdf
http://www.biozyme-inc.com/BioZymeWP/adam17-substrate
https://resources.rndsystems.com/pdfs/datasheets/930-adb.pdf
https://bpsbioscience.com/pub/media/wysiwyg/Proteases/78000.pdf
https://bpsbioscience.com/pub/media/wysiwyg/Proteases/78000.pdf
https://bpsbioscience.com/adam17-fluorogenic-assay-kit-78000
https://resources.rndsystems.com/pdfs/datasheets/930-adb.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.1. Preparation of Cell Lysate

Culture cells to the desired confluency (typically 80-90%). If desired, treat cells with a

stimulus known to activate ADAM17 (e.g., Phorbol-12-myristate-13-acetate, PMA).

Harvest cells. For adherent cells, wash twice with ice-cold PBS, then scrape into fresh cold

PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and

wash the pellet twice with ice-cold PBS.

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer containing freshly

added protease inhibitors. A general starting point is 1 mL of buffer per 10⁷ cells.[13]

Incubate the cell suspension on ice for 30 minutes, vortexing briefly every 10 minutes to

ensure complete lysis.

Clarify the lysate by centrifuging at 14,000 x g for 15-20 minutes at 4°C to pellet cellular

debris.[13][14]

Carefully transfer the supernatant (cell lysate) to a pre-chilled microfuge tube. This lysate can

be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

[13]

2.2. Protein Quantification

Determine the total protein concentration of the cell lysate using a BCA or Bradford protein

assay according to the manufacturer's instructions.

Based on the protein concentration, dilute the cell lysate with Assay Buffer to a standardized

concentration for the assay (e.g., 1-2 µg/µL).

2.3. ADAM17 Activity Assay

Prepare the assay plate. It is recommended to perform all measurements in duplicate or

triplicate. (See Table 2 for a suggested plate layout).

Prepare a master mix for the reactions. For each reaction, you will need 50 µL of diluted

substrate (e.g., 20 µM final concentration) in Assay Buffer.[11]
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Add 50 µL of the appropriate sample (diluted cell lysate, positive control, inhibitor control, or

assay buffer for blanks) to each well.

To the inhibitor control wells, add the ADAM17 inhibitor to the desired final concentration and

pre-incubate for 10-15 minutes at room temperature before adding the substrate.

Initiate the reaction by adding 50 µL of the substrate master mix to all wells for a final volume

of 100 µL.

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

Measure the fluorescence intensity. This can be done in kinetic mode (reading every 1-5

minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 60

minutes).

Data Analysis
For each time point in a kinetic assay, or at the endpoint, subtract the average fluorescence

of the Blank wells from all other readings.

Determine the rate of reaction (Vmax) for each sample by calculating the slope of the linear

portion of the fluorescence vs. time curve (in RFU/min). For endpoint assays, simply use the

blank-corrected RFU value.

Normalize the activity to the amount of protein added to the well.

Specific Activity (RFU/min/µg) = (Vmax of Sample) / (µg of protein per well)

Compare the specific activity of test samples to controls. The activity in the inhibitor-treated

wells should be significantly lower, confirming the specificity of the assay for

metalloproteinases like ADAM17.

Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
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Parameter
Recommended

Concentration/Amount
Notes

Cell Lysate Protein 20 - 100 µg per well
Optimal amount should be

determined empirically.

Fluorogenic Substrate 10 - 20 µM (final)
Substrate concentration may

need optimization.[11][12]

Recombinant ADAM17 10 - 25 ng per well
Used as a positive control to

validate assay components.[6]

ADAM17 Inhibitor Varies by compound
Use at a concentration known

to be effective (e.g., 1-10 µM).

Final DMSO Conc. < 1%

High concentrations of DMSO

can inhibit enzyme activity.[6]

[7]

Table 1. Recommended

concentrations for key assay

components.

Well 1 2 3 4 ...

A Blank Blank Sample 1 Sample 1 ...

B Positive Ctrl Positive Ctrl Sample 2 Sample 2 ...

C Inhibitor Ctrl Inhibitor Ctrl Sample 3 Sample 3 ...

Table 2.

Example 96-

well plate

layout for

ADAM17

activity assay.
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Sample Raw RFU Blank RFU

Corrected

RFU (Raw -

Blank)

Protein (µg)

Specific

Activity

(RFU/µg)

Blank 150 150 0 0 0

Sample A 2150 150 2000 50 40.0

Inhibitor Ctrl 350 150 200 50 4.0

Table 3.

Example

calculation for

an endpoint

assay after

60 minutes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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